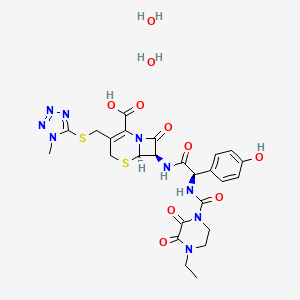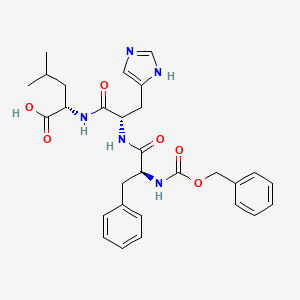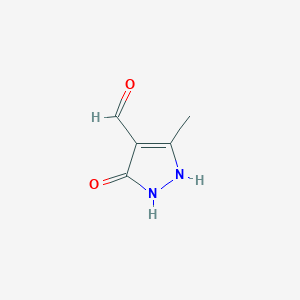![molecular formula C7H4ClN3O2 B1353810 6-Chloro-3-nitroimidazo[1,2-a]pyridine CAS No. 25045-84-5](/img/structure/B1353810.png)
6-Chloro-3-nitroimidazo[1,2-a]pyridine
Overview
Description
6-Chloro-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 3rd position on the imidazo[1,2-a]pyridine ring
Mechanism of Action
Target of Action
6-Chloro-3-nitroimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be associated with the tuberculosis bacterium.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been studied for their structure-activity relationship and mode-of-action against tuberculosis
Biochemical Pathways
Given its potential anti-tuberculosis activity, it can be inferred that it may interfere with the biochemical pathways essential for the survival and replication of the tuberculosis bacterium .
Pharmacokinetics
A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that this compound might also have favorable pharmacokinetic properties, but further studies would be needed to confirm this.
Result of Action
Related imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , suggesting that this compound may also have potent anti-tuberculosis effects.
Biochemical Analysis
Biochemical Properties
6-Chloro-3-nitroimidazo[1,2-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The interaction between this compound and these enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in enzyme activity. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions highlight the importance of this compound in modulating biochemical pathways and cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and division. Moreover, it can induce apoptosis, or programmed cell death, in certain cell types by activating specific genes involved in the apoptotic pathway. These cellular effects underscore the potential therapeutic applications of this compound in treating various diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit receptors on the cell surface, leading to changes in intracellular signaling cascades. These binding interactions and enzyme modulations result in alterations in gene expression and cellular function, highlighting the intricate molecular mechanisms underlying the effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to the breakdown of this compound, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity. Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body. These metabolic pathways are essential for the detoxification and elimination of this compound, ensuring its safe use in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration. Additionally, this compound can bind to plasma proteins, facilitating its distribution throughout the body. The localization and accumulation of this compound in specific tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. For instance, this compound may be directed to the mitochondria, where it can interfere with mitochondrial function and induce apoptosis. The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-nitroimidazo[1,2-a]pyridine typically involves the nitration of 6-chloroimidazo[1,2-a]pyridine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: 6-Chloroimidazo[1,2-a]pyridine
Nitrating Agents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Reaction Conditions: The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic nature of the nitration process.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, thereby enhancing yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atom at the 6th position can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products Formed
Reduction: 6-Chloro-3-aminoimidazo[1,2-a]pyridine
Substitution: 6-Amino-3-nitroimidazo[1,2-a]pyridine or 6-Thio-3-nitroimidazo[1,2-a]pyridine
Oxidation: 6-Chloro-3-nitrosoimidazo[1,2-a]pyridine or 6-Chloro-3-hydroxylamineimidazo[1,2-a]pyridine
Scientific Research Applications
6-Chloro-3-nitroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antikinetoplastid agent, showing activity against parasites such as Leishmania and Trypanosoma.
Material Science: The compound is used in the synthesis of novel dyes and pigments due to its chromophoric properties.
Biological Studies: It serves as a scaffold for the development of bioactive molecules with potential antibacterial and antifungal properties.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
6-Chloro-3-nitroimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine: This compound has a bromine atom at the 8th position, which may alter its reactivity and biological activity.
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.
Properties
IUPAC Name |
6-chloro-3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQURVJZGGESQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497865 | |
| Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25045-84-5 | |
| Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25045-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features and spectroscopic characteristics of 6-Chloro-3-nitroimidazo[1,2-a]pyridine?
A1: While the exact molecular formula and weight are not provided in the abstract, the paper focuses on the synthesis and spectroanalytical investigation of this compound []. This indicates that the research likely involved characterizing the compound using various spectroscopic techniques such as UV-Vis, IR, and potentially NMR. These analyses would provide valuable insights into the compound's structural features, including functional groups and their electronic environments.
Q2: What makes this compound potentially interesting as an acid-base indicator?
A2: The research highlights this compound's potential as a novel heterocyclic acid-base indicator []. This suggests that this compound exhibits a noticeable color change depending on the pH of the solution it is in. This property could stem from the presence of specific functional groups within its structure that undergo protonation or deprotonation at different pH levels, leading to changes in its electronic configuration and consequently, its absorption or emission spectrum. Further details on the specific color changes and the pH range in which they occur would require a deeper dive into the full research paper.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















